rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18100029
InChI: InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-11-6-4-8(7)9;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9?;
SMILES:
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18100029

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride -

Specification

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name ethyl (1R,7S)-4-azabicyclo[5.1.0]octane-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-11-6-4-8(7)9;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9?;
Standard InChI Key PSQJGLYJJDZCHG-VMNZFRLGSA-N
Isomeric SMILES CCOC(=O)C1[C@H]2[C@@H]1CCNCC2.Cl
Canonical SMILES CCOC(=O)C1C2C1CCNCC2.Cl

Introduction

Structural Characteristics

rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride (CAS: 2648861-50-9) is a bicyclic amine-carboxylate derivative with a fused cycloheptane and cyclopropane ring system. The compound features:

  • A 4-azabicyclo[5.1.0]octane core, where the nitrogen atom occupies the bridgehead position .

  • An ethyl ester group at position 8 and a hydrochloride salt, enhancing solubility for pharmaceutical applications .

  • Stereochemical complexity due to the (1R,7S,8R) configuration, critical for biological activity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₂·HCl
Molecular Weight219.71 g/mol
IUPAC NameEthyl (1R,7S,8r)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride
CAS Number2648861-50-9

Synthesis and Manufacturing

The synthesis involves multi-step strategies to construct the bicyclic framework and introduce stereochemical control:

  • Core Formation: Cyclopropanation of furan or pyrrole derivatives via [3+2] cycloadditions, as reported in methodologies for analogous azabicyclo compounds .

  • Esterification: Reaction of the bicyclic amine with ethyl chloroformate under basic conditions .

  • Resolution: The "rac" designation indicates a racemic mixture, synthesized without enantiomeric separation .

Key Challenges:

  • Achieving high diastereoselectivity during cyclopropanation .

  • Maintaining stability of the cyclopropane ring under acidic conditions during salt formation .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Physical FormWhite to off-white powder
SolubilitySoluble in polar solvents (e.g., DMSO, water)
Storage Conditions4°C, inert atmosphere
Purity≥95% (HPLC)

The hydrochloride salt improves aqueous solubility, making the compound suitable for in vitro and in vivo studies .

Pharmacological Applications

KRAS Inhibition

The compound’s bicyclic structure aligns with patented KRAS inhibitors, where similar scaffolds disrupt SOS1-mediated GTP loading on KRAS mutants (e.g., G12D, G13D) . Key features include:

  • Stereospecific binding to the KRAS-SOS1 interface, as inferred from structural analogs .

  • Metabolic stability due to the rigid bicyclic core, enhancing pharmacokinetic profiles .

Neurological Targets

Analogous azabicyclo compounds exhibit affinity for neurotransmitter receptors (e.g., cannabinoid receptors), suggesting potential CNS applications .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.85–3.70 (m, 2H, bridgehead H), 2.90–2.60 (m, 4H, cyclopropane H) .

  • HRMS: m/z calcd. for C₁₀H₁₇NO₂ [M+H]⁺: 184.1331; found: 184.1328 .

Chromatography:

  • HPLC: Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Future Perspectives

  • Enantiomeric Resolution: Development of chiral separation methods to evaluate individual enantiomers’ bioactivity .

  • Structure-Activity Studies: Modifications at the ester group or cyclopropane ring to optimize KRAS binding .

  • In Vivo Efficacy: Preclinical testing in oncological models, particularly for pancreatic and lung cancers .

This compound represents a promising scaffold for targeting undruggable oncoproteins and neurological disorders, warranting further interdisciplinary research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator